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carboxamide

Cat. No.: B5628038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of N,2-
diphenylquinoline-4-carboxamide, a versatile scaffold with a wide range of pharmacological

activities.[1] The protocols detailed below are intended to serve as a guide for researchers in

the fields of oncology, infectious diseases, and neurobiology.

N,2-diphenylquinoline-4-carboxamide and its derivatives have demonstrated potential as

anticancer, antimalarial, and neurokinin-3 (hNK-3) receptor antagonist agents.[2][3][4] The core

structure consists of a quinoline ring with phenyl groups at positions 2 and N, and a

carboxamide group at position 4.[2] This arrangement allows for various substitutions, leading

to a diverse range of biological activities.

Mechanism of Action
The mechanism of action of N,2-diphenylquinoline-4-carboxamide derivatives is highly

dependent on their specific structural modifications. In cancer, certain derivatives have been

shown to induce apoptosis by targeting phosphoinositide-dependent kinase-1 (PDK1), a key

component of the PI3K/AKT signaling pathway, thereby overcoming chemoresistance in

colorectal cancer.[5] Other variations of the quinoline-4-carboxamide scaffold have been

identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in the

epigenetic regulation of gene expression and are validated targets for cancer therapy.[6]
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In the context of infectious diseases, a notable derivative, DDD107498, has demonstrated

potent antimalarial activity by inhibiting the translation elongation factor 2 (PfEF2) in

Plasmodium falciparum.[7][8] This novel mechanism of action makes it a promising candidate

for combating drug-resistant malaria.

Furthermore, derivatives of this scaffold have been investigated as antagonists of the P2X7

receptor, which is implicated in inflammation and cancer, and as antagonists for the human

neurokinin-3 (hNK-3) receptor, which is involved in various neurological processes.[4][9]

Data Presentation
Table 1: In Vitro Biological Activity of N,2-diphenylquinoline-4-carboxamide Derivatives
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Compound/De
rivative

Target/Assay Cell Line(s)
Potency
(IC₅₀/EC₅₀)

Reference

N,2-diphenyl-6-

(aryl/heteroaryl)q

uinoline-4-

carboxamide

derivatives

Anticancer

(PDK1)

Colorectal

Cancer Cells

Varies by

derivative
[5]

2-

Phenylquinoline-

4-carboxamide

derivatives

Anticancer (MTT

assay)

Various cancer

cell lines

Varies by

derivative
[2]

Quinoline-4-

carboxamide

derivative

(DDD107498)

Antimalarial

(PfEF2)

P. falciparum

3D7

120 nM (initial

hit)
[7]

Quinoline-6-

carboxamide

derivatives

P2X7R

Antagonist (Ca²⁺

mobilization)

h-P2X7R-MCF-7
0.566 µM (for 4-

iodo derivative)
[9]

2-

Phenylquinoline-

4-carboxylic acid

derivative (D28)

HDAC3 Inhibitor K562 24.45 µM [6]

6-Bromo-2-(4-

biphenylyl)quinoli

ne-4-carboxylic

acid

hNK-3 Receptor

Antagonist
Guinea-pig ileum

Potent

antagonist

activity

[3]

Table 2: In Vivo Data for a Representative Quinoline-4-carboxamide Derivative (DDD107498)
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Parameter Value Species Dosing Reference

Efficacy
93% reduction in

parasitemia

Mouse (P.

berghei model)

30 mg/kg, oral,

once daily for 4

days

[7]

Oral

Bioavailability (F)
15% Mouse --- [7]

Clearance (Cl) Low Mouse --- [7]

Volume of

Distribution (Vd)
Moderate Mouse --- [7]

Half-life (t₁/₂) Good Mouse --- [7]

Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, a 10 mM stock solution of N,2-diphenylquinoline-4-carboxamide
can be prepared by dissolving the compound in dimethyl sulfoxide (DMSO). For in vivo studies,

the formulation will depend on the route of administration and the specific derivative's solubility.

A common vehicle for oral gavage in mice is a suspension in 0.5% (w/v)

carboxymethylcellulose (CMC) in water.

In Vitro Anticancer Activity (MTT Assay)
This protocol is adapted from studies on 2-phenyl quinoline-4-carboxamide derivatives.[2]

Cell Seeding: Seed cancer cells (e.g., A549, H460, PC3) in a 96-well plate at a density of 5 x

10³ cells/well and incubate for 24 hours.

Compound Treatment: Prepare serial dilutions of the N,2-diphenylquinoline-4-
carboxamide stock solution in the cell culture medium. Replace the existing medium with

the medium containing the compound at various concentrations. Include a vehicle control

(DMSO) and a positive control (e.g., doxorubicin).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5%

CO₂.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value.

In Vivo Antimalarial Efficacy (P. berghei Mouse Model)
This protocol is based on the evaluation of quinoline-4-carboxamide derivatives against

Plasmodium berghei.[7]

Infection: Infect mice with P. berghei by intraperitoneal injection of infected red blood cells.

Compound Administration: On day 3 post-infection, begin oral administration of the N,2-
diphenylquinoline-4-carboxamide formulation (e.g., 30 mg/kg suspended in 0.5% CMC)

once daily for four consecutive days. Include a vehicle control group and a positive control

group (e.g., chloroquine).

Parasitemia Monitoring: Monitor parasitemia daily by preparing thin blood smears from tail

blood, staining with Giemsa stain, and counting the percentage of infected red blood cells

under a microscope.

Data Analysis: Calculate the percent reduction in parasitemia for the treated groups

compared to the vehicle control group.
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In Vitro MTT Assay
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Caption: Experimental workflow for the in vitro MTT assay.
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Caption: Inhibition of the PDK1 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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